molecular formula C26H35N7O5 B3431905 (S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-ynyl)-1H-imidazo[4,5-c]pyridin-7-yloxy)Methyl)piperidine-1-carboxylate CAS No. 937174-75-9

(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-ynyl)-1H-imidazo[4,5-c]pyridin-7-yloxy)Methyl)piperidine-1-carboxylate

Cat. No.: B3431905
CAS No.: 937174-75-9
M. Wt: 525.6 g/mol
InChI Key: BTCJOMVRKSNEOP-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-ynyl)-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate (CAS: 937174-75-9) is a structurally complex small molecule characterized by multiple functional motifs:

  • Piperidine-carboxylate backbone: The tert-butyl-protected piperidine ring enhances solubility and stability, a common strategy in drug design to modulate pharmacokinetics .
  • Imidazo[4,5-c]pyridine core: This bicyclic heteroaromatic system is frequently utilized in medicinal chemistry for its ability to interact with biological targets such as kinases or GPCRs.
  • 4-Amino-1,2,5-oxadiazol-3-yl substituent: The oxadiazole ring is a bioisostere for carboxylic acid or ester groups, improving metabolic stability and hydrogen-bonding capacity .

Properties

IUPAC Name

tert-butyl (3S)-3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-ynyl)imidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N7O5/c1-7-33-21-18(36-15-16-9-8-12-32(14-16)24(34)37-25(2,3)4)13-28-17(10-11-26(5,6)35)19(21)29-23(33)20-22(27)31-38-30-20/h13,16,35H,7-9,12,14-15H2,1-6H3,(H2,27,31)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCJOMVRKSNEOP-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=C2OCC3CCCN(C3)C(=O)OC(C)(C)C)C#CC(C)(C)O)N=C1C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=NC=C2OC[C@H]3CCCN(C3)C(=O)OC(C)(C)C)C#CC(C)(C)O)N=C1C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201099159
Record name 1,1-Dimethylethyl (3S)-3-[[[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-1H-imidazo[4,5-c]pyridin-7-yl]oxy]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937174-75-9
Record name 1,1-Dimethylethyl (3S)-3-[[[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-1H-imidazo[4,5-c]pyridin-7-yl]oxy]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937174-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-[[[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-1H-imidazo[4,5-c]pyridin-7-yl]oxy]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-ynyl)-1H-imidazo[4,5-c]pyridin-7-yloxy)Methyl)piperidine-1-carboxylate is a complex organic compound with potential therapeutic applications. Its structure incorporates elements known for biological activity, particularly the oxadiazole and imidazo[4,5-c]pyridine moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H35N7O5
  • Molar Mass : 525.6 g/mol
  • CAS Number : 937174-75-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound is primarily recognized for its anticancer properties and potential as an anti-inflammatory agent.

Anticancer Activity

Recent research has highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds similar to the target molecule have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL) cell lines. Specifically, derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating a strong potential for further development as anticancer agents .
CompoundCell LineIC50 (µM)
Compound AMCF-70.48
Compound BMCF-70.78
Compound CMEL1.17

The mechanism by which (S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl...) exerts its effects may involve:

  • Apoptosis Induction : Flow cytometry assays have indicated that compounds with similar structures can induce apoptosis in cancer cells through caspase activation.
  • Cell Cycle Arrest : Studies have shown that these compounds can arrest cell proliferation at the G1 phase in MCF-7 cells .

Case Studies

Several studies have explored the biological activities of related oxadiazole compounds:

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of oxadiazole derivatives against leukemia and solid tumor cell lines. The results indicated that certain derivatives demonstrated superior cytotoxicity compared to established chemotherapeutics like doxorubicin. The presence of electron-withdrawing groups was crucial for enhancing biological activity .

Study 2: In Vivo Studies

In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary results suggest that oxadiazole derivatives can effectively inhibit tumor growth in animal models, supporting their potential as therapeutic agents .

Scientific Research Applications

The compound (S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-ynyl)-1H-imidazo[4,5-c]pyridin-7-yloxy)methyl)piperidine-1-carboxylate (CAS No. 937174-75-9) has garnered attention in various scientific research applications due to its complex structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry and biochemistry, supported by data tables and relevant case studies.

The compound features a piperidine ring, an oxadiazole moiety, and an imidazopyridine derivative, contributing to its potential pharmacological properties. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Its structural components are hypothesized to interfere with cancer cell proliferation and survival mechanisms.
  • Antimicrobial Properties : Research indicates that derivatives of oxadiazoles often possess antimicrobial activity. The incorporation of the oxadiazole group may enhance the compound's efficacy against bacterial and fungal pathogens.
  • Neurological Applications : The piperidine structure is known for its role in neuropharmacology. Investigations into the compound's effects on neurotransmitter systems could reveal potential applications in treating neurological disorders.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated similar oxadiazole derivatives for their anticancer properties. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models .

Case Study 2: Antimicrobial Activity

In another study published in Antibiotics, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial activity against various strains of bacteria and fungi. The results highlighted that certain derivatives showed promising activity, suggesting that (S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl... could be further explored for its antimicrobial potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and synthetic parallels with other piperidine- and heterocycle-containing molecules. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Feature Target Compound Compound from Compound from
Core Structure Imidazo[4,5-c]pyridine Pyrimido[4,5-b]indole Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine
Key Substituents 4-Amino-oxadiazole, tert-butyl-piperidine Ethynyl group, tert-butyl-piperidine Tosyl group, methyl-piperidine
Synthetic Route Likely via nucleophilic substitution Substitution with tert-butyl-aminopiperidine Lawesson’s reagent-mediated cyclization
Bioactivity Relevance Potential kinase inhibition Anticancer or antiviral (pyrimidoindole scaffolds) Kinase inhibition (imidazo-pyrrolo-pyrazine cores)
Solubility Modifiers tert-butyl ester tert-butyl carbamate Methyl and piperidine groups

Key Observations :

Heterocyclic Diversity: The target compound’s imidazo[4,5-c]pyridine core is distinct from the pyrimidoindole in and the fused imidazo-pyrrolo-pyrazine in . These scaffolds influence binding specificity; for example, imidazo[4,5-c]pyridines are associated with Toll-like receptor modulation, whereas pyrrolo-pyrazines are linked to kinase inhibition.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step functionalization of the imidazo[4,5-c]pyridine core, similar to the substitution strategies in . In contrast, employs Lawesson’s reagent for sulfur incorporation, a less common approach for nitrogen-rich systems.

The 3-hydroxy-3-methylbut-1-ynyl group may introduce steric hindrance, reducing off-target interactions relative to the ethynyl group in .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis involves multi-step protocols, often starting with the formation of heterocyclic cores (e.g., imidazo[4,5-c]pyridine or 1,2,5-oxadiazole). Critical steps include:

  • Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for introducing substituents like the 3-hydroxy-3-methylbut-1-ynyl group .
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities, requiring acidic conditions (e.g., TFA) for cleavage .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nucleophilic substitutions . Yield optimization hinges on temperature control (e.g., 0–80°C), stoichiometric ratios of reagents, and purification via column chromatography .

Q. How is the stereochemical configuration of the compound verified?

Stereochemical validation relies on:

  • Chiral HPLC : To resolve enantiomers and confirm the (S)-configuration at the piperidine ring .
  • X-ray crystallography : Provides definitive structural confirmation, particularly for complex fused-ring systems .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR analysis of coupling constants and NOE effects to assess spatial arrangements .

Q. What in vitro assays are suitable for initial biological activity screening?

Common assays include:

  • Enzyme inhibition assays : Fluorescence-based or radiometric assays to evaluate interactions with kinases or proteases .
  • Cellular viability assays : MTT or ATP-luminescence to assess cytotoxicity in target cell lines .
  • Binding affinity studies : Surface plasmon resonance (SPR) for real-time measurement of target engagement (e.g., receptor-ligand interactions) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in binding affinity data across assay platforms?

Discrepancies may arise due to assay conditions (e.g., buffer pH, ionic strength) or target conformational states. Strategies include:

  • Orthogonal validation : Compare SPR, isothermal titration calorimetry (ITC), and fluorescence polarization (FP) to cross-verify binding kinetics .
  • Control experiments : Use known inhibitors/agonists to calibrate assay sensitivity and rule out nonspecific interactions .
  • Structural modeling : Molecular dynamics simulations to predict how assay conditions (e.g., solvation) affect binding conformations .

Q. What strategies optimize the compound’s solubility and stability in physiological buffers?

  • Co-solvents : Use of DMSO (≤10%) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
  • pH adjustment : Buffers near physiological pH (7.4) minimize hydrolysis of ester or Boc groups .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent aggregation .

Q. How do computational approaches model enzyme interactions, and how do they align with empirical data?

  • Docking studies : Tools like AutoDock Vina predict binding poses within active sites, validated via mutagenesis (e.g., alanine scanning) .
  • Free-energy perturbation (FEP) : Quantifies binding energy differences between analogs, guiding SAR optimization .
  • Machine learning : Train models on existing bioactivity data to predict novel modifications for improved potency or selectivity .

Contradictions and Mitigation

  • Synthetic yields : reports multi-step syntheses with moderate yields (30–50%), while suggests higher yields (60–70%) using optimized Pd catalysts. Mitigation involves screening catalysts (e.g., PdCl2_2(PPh3_3)2_2 vs. XPhos) .
  • Biological activity : Variations in IC50_{50} values across assays ( vs. 7) may reflect differences in cell permeability or off-target effects. Use orthogonal assays (e.g., SPR + cellular uptake studies) to clarify .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-ynyl)-1H-imidazo[4,5-c]pyridin-7-yloxy)Methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl 3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-ynyl)-1H-imidazo[4,5-c]pyridin-7-yloxy)Methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.